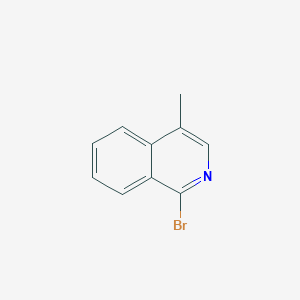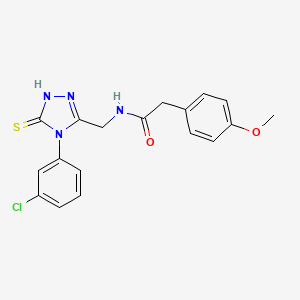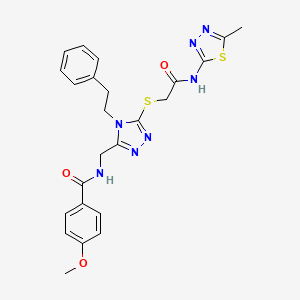
2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethylsulfonyl, furyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Furyl Group: The furyl group can be introduced via a Suzuki coupling reaction using a furyl boronic acid and a halogenated pyrimidine intermediate.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The furyl group can be reduced to form tetrahydrofuran derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
- 2-(Ethylsulfonyl)-4-(2-furyl)-6-(difluoromethyl)pyrimidine
Uniqueness
2-(Ethylsulfonyl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furyl group contributes to its aromaticity and potential reactivity.
Propiedades
IUPAC Name |
2-ethylsulfonyl-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3S/c1-2-20(17,18)10-15-7(8-4-3-5-19-8)6-9(16-10)11(12,13)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXVWGDXVBTBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2815415.png)

![1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine](/img/structure/B2815418.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-8-methoxy-6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide](/img/structure/B2815419.png)




![N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2815431.png)



![N-(4-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2815437.png)

